molecular formula C7H8BrNO2S B8634760 3-bromo-N-methoxy-N-methylthiophene-2-carboxamide

3-bromo-N-methoxy-N-methylthiophene-2-carboxamide

Cat. No. B8634760
M. Wt: 250.12 g/mol
InChI Key: WOHSHBPRCUPEMB-UHFFFAOYSA-N
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Patent
US07928231B2

Procedure details

Oxalyl chloride (0.601 mL, 6.99 mmol, 1.2 eq) is added to a mixture of 3-bromothiophene-2-carboxylic acid (1.20 g, 5.80 mmol), N,N-dimethylformamide (several drops, catalytic amount), and anhydrous dichloromethane (25 mL) at ambient temperature under nitrogen over 20 minutes. The reaction is stirred for 17 hours, purged with nitrogen, and concentrated under reduced pressure to afford a tan solid. The crude 3-bromothiophene-2-carbonyl chloride is dissolved in dichloromethane (25 mL) and added dropwise, over 10 minutes, to a 0° C. solution of N,O-dimethylhydroxylamine hydrochloride (843 mg, 8.64 mmol), diisopropylethylamine (2.50 mL, 14.3 mmol), and dichloromethane (25 mL). The reaction is allowed to gradually warm to ambient temperature overnight. The reaction is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography on silica, eluting with 1:1 ethyl acetate/heptane, to give 3-bromo-thiophene-2-carboxylic acid methoxy-methyl-amide, as a white solid: TLC Rf 0.33 (silica, 1:1 ethyl acetate/heptane); LC/MS: (M+H 249.94, RT=2.18 minutes); 1H NMR [(CD3)2SO), 300 MHz]: δ 7.85 (d, 1H, J=5.3 Hz), 7.17 (d, 1H, 5.3 Hz), 3.62 (s, 3H), 3.24 (s, 3H).
Quantity
0.601 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
843 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]([OH:15])=O.BrC1C=CSC=1C(Cl)=O.Cl.[CH3:26][NH:27][O:28][CH3:29].C(N(C(C)C)CC)(C)C>CN(C)C=O.ClCCl>[CH3:29][O:28][N:27]([CH3:26])[C:13]([C:9]1[S:10][CH:11]=[CH:12][C:8]=1[Br:7])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
0.601 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=C(SC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC=C1)C(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
843 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
WASH
Type
WASH
Details
The reaction is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate/heptane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CON(C(=O)C=1SC=CC1Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.